Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate

Catalog No.
S14584419
CAS No.
M.F
C13H10F3NO3
M. Wt
285.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carbo...

Product Name

Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-2-carboxylate

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)11-17-7-10(20-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3

InChI Key

AEMMSLQOENKRIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)C(F)(F)F

Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate is a chemical compound characterized by its distinctive molecular structure, which includes a trifluoromethyl group attached to a phenyl ring and an oxazole ring. Its molecular formula is C12H10F3N2O3, with a molecular weight of approximately 286.22 g/mol. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

  • Oxidation: This compound can be oxidized to form various derivatives, including carboxylic acids or ketones.
  • Reduction: Reduction reactions can yield different products, such as alcohols or amines, depending on the reducing agent used.
  • Substitution: The ethyl ester group can be replaced by nucleophiles in nucleophilic substitution reactions, which can lead to the formation of new functional groups.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

The biological activity of Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate is primarily attributed to its structural characteristics. The presence of the trifluoromethyl group enhances its lipophilicity, allowing for better interactions with biological targets such as proteins and enzymes. Studies suggest that compounds with similar structures may exhibit enzyme inhibition or receptor binding activities, making this compound a candidate for further pharmacological research.

The synthesis of Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate typically involves several steps:

  • Starting Materials: The synthesis often begins with ethyl trifluoroacetate and hydrazine or amidines.
  • Reaction Conditions: A common method is a three-component condensation reaction performed in tetrahydrofuran at reflux temperature, often in the presence of sodium hydroxide.
  • Purification: Following the reaction, the product is purified using techniques such as recrystallization or chromatography to achieve high purity and yield.

On an industrial scale, optimized conditions are employed to enhance efficiency and scalability.

Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agrochemicals: Its unique properties could be exploited in the formulation of pesticides or herbicides.
  • Material Science: The compound's chemical stability may allow for applications in polymer chemistry or as a building block in organic synthesis.

Research into the interaction of Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate with biological systems has revealed insights into its mechanism of action. The trifluoromethyl group enhances binding affinity to hydrophobic regions of proteins, while the oxazole ring may facilitate additional interactions through hydrogen bonding or π-π stacking. These interactions are crucial for understanding how this compound influences biological pathways and enzyme activities.

Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate shares structural features with several related compounds, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Ethyl 5-phenyloxazole-2-carboxylateContains a phenyl group instead of trifluoromethylLacks enhanced lipophilicity
Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylateSimilar oxazole structure but different substitution patternPotentially different biological activity
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylateContains chlorine substitutionMay exhibit distinct pharmacological effects

Uniqueness: Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate stands out due to its specific structural features, particularly the trifluoromethyl group and the oxazole ring. These characteristics contribute to its unique chemical and biological properties compared to other similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Exact Mass

285.06127767 g/mol

Monoisotopic Mass

285.06127767 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types